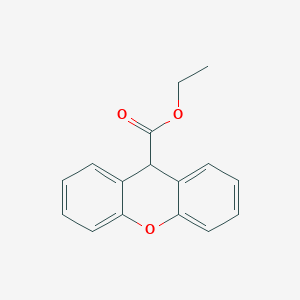

ethyl 9H-xanthene-9-carboxylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 9H-xanthene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-18-16(17)15-11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHPCJSHNRJCEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284467 | |

| Record name | ethyl 9H-xanthene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7401-03-8 | |

| Record name | 7401-03-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 9H-xanthene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ethyl 9H-xanthene-9-carboxylate basic properties

An In-depth Technical Guide to the Core Properties of Ethyl 9H-Xanthene-9-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The xanthene scaffold is a privileged heterocyclic structure found in numerous biologically active compounds and functional materials.[1] Derivatives of 9H-xanthene-9-carboxylic acid, in particular, have garnered interest in medicinal chemistry for their diverse therapeutic potential, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1][2] This technical guide focuses on a specific derivative, this compound, providing a detailed examination of its core physicochemical and reactive properties. While not basic in the traditional Brønsted-Lowry sense, its behavior under basic conditions—specifically, its susceptibility to hydrolysis—is a critical chemical characteristic. This document provides quantitative data, detailed experimental protocols for its synthesis and hydrolysis, and visualizations of key chemical processes to support further research and development.

Physicochemical Properties

This compound is a derivative of the parent xanthene-9-carboxylic acid.[3] Due to limited publicly available experimental data for the ethyl ester, properties of the parent acid and the closely related methyl ester are included for comparison and context.[4]

| Property | Value | Compound | Data Source / Type |

| CAS Number | 7401-03-8 | This compound | Chemical Supplier[5] |

| Molecular Formula | C₁₆H₁₄O₃ | This compound | Chemical Supplier[5] |

| Molecular Weight | 254.28 g/mol | This compound | Chemical Supplier[5] |

| CAS Number | 39497-06-8 | Mthis compound | PubChem[6] |

| Molecular Formula | C₁₅H₁₂O₃ | Mthis compound | PubChem[6] |

| Molecular Weight | 240.25 g/mol | Mthis compound | PubChem[6] |

| CAS Number | 82-07-5 | 9H-Xanthene-9-carboxylic acid | Sigma-Aldrich |

| Molecular Formula | C₁₄H₁₀O₃ | 9H-Xanthene-9-carboxylic acid | PubChem[7] |

| Molecular Weight | 226.23 g/mol | 9H-Xanthene-9-carboxylic acid | PubChem[7] |

| Melting Point | 221-225 °C (lit., decomposes) | 9H-Xanthene-9-carboxylic acid | Sigma-Aldrich |

| Predicted pKa | 4.30 ± 0.20 | 9H-Xanthene-9-carboxylic acid | Chemical Supplier Data |

| Crystal System | Monoclinic, C2/c | Mthis compound | ResearchGate[4] |

| Dihedral Angle | 24.81 (9)° between benzene rings | Mthis compound | ResearchGate[4] |

Chemical Properties and Reactivity

Assessment of Basicity

The term "basic properties" requires careful clarification for this molecule. This compound does not possess any functional groups that are significantly basic under typical aqueous conditions.

-

Ether Oxygen: The oxygen atom in the central xanthene ring is an ether. While it has lone pairs of electrons and can act as a Lewis base (electron pair donor), it is a very weak Brønsted-Lowry base. Protonation would require a strong acid.

-

Ester Group: The carbonyl and alkoxy oxygens of the ester group also have lone pairs and are weakly Lewis basic. The carbonyl oxygen is the more likely site of protonation in the presence of a strong acid, which is the first step in acid-catalyzed hydrolysis.[8]

Therefore, this compound is considered a neutral compound and would not be protonated to a significant extent in physiological or standard laboratory buffer systems. Its most relevant property in the context of bases is its reactivity with bases.

Reactivity under Basic Conditions: Ester Hydrolysis (Saponification)

The most important reaction of this compound under basic conditions is the hydrolysis of the ester functional group. This reaction, also known as saponification, is effectively irreversible as the final carboxylate salt is resonance-stabilized and unreactive towards the alcohol nucleophile.

The process involves the nucleophilic acyl substitution of the ethoxy group (-OCH₂CH₃) by a hydroxide ion (-OH). The reaction proceeds via a tetrahedral intermediate.

Caption: Base-catalyzed hydrolysis (saponification) of an ester.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a standard acid-catalyzed esterification of the parent carboxylic acid.[9][10]

Objective: To synthesize this compound from 9H-xanthene-9-carboxylic acid and ethanol.

Materials:

-

9H-Xanthene-9-carboxylic acid (1.0 eq)

-

Absolute Ethanol (used as solvent, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 9H-xanthene-9-carboxylic acid and an excess of absolute ethanol (e.g., 20-fold molar excess).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 4:1 Hexane:Ethyl Acetate.

-

Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze the ester back to the parent carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Ethanol

-

10% Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2-3 eq)

-

1 M Hydrochloric Acid (HCl)

-

Deionized Water

Procedure:

-

Reaction Setup: Dissolve this compound in a minimal amount of ethanol in a round-bottom flask.

-

Base Addition: Add the aqueous sodium hydroxide solution to the flask.

-

Heating: Heat the mixture at reflux for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.

-

Cooling and Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution by adding 1 M HCl dropwise until the pH is ~2. The sodium salt of the carboxylic acid will be protonated, causing the free acid to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts and dry under vacuum to yield 9H-xanthene-9-carboxylic acid.

Relevance in Drug Discovery and Development

While specific biological activity data for this compound is not widely reported, the parent 9H-xanthene-9-carboxylic acid core is a key pharmacophore in various developmental compounds. For instance, complex amide derivatives of this acid have been identified as potent activators of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, making them potential candidates for treating metabolic diseases like type 2 diabetes.[1] Other derivatives have been investigated as positive allosteric modulators of metabotropic glutamate receptor 1 (mGluR1), which has implications for neurological disorders.[2]

The ethyl ester can serve as a valuable intermediate or a prodrug. Esterification is a common strategy in drug development to improve the pharmacokinetic properties of a parent carboxylic acid, such as increasing its lipophilicity to enhance membrane permeability. The ester can then be hydrolyzed in vivo by metabolic esterases to release the active carboxylic acid. Understanding the stability and hydrolysis kinetics of this ester is therefore crucial for its potential application in a drug development context.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Xanthene-9-carboxylic acid | CAS#:82-07-5 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. 7401-03-8|this compound|BLD Pharm [bldpharm.com]

- 6. mthis compound | C15H12O3 | CID 699662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 7401-03-8

This technical guide provides a comprehensive overview of Ethyl 9H-xanthene-9-carboxylate, a molecule of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and explores the potential biological activities and associated signaling pathways based on current research on related xanthene derivatives.

Physicochemical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in the table below. While some data points are not available in the literature, those of the closely related parent compound, 9H-xanthene-9-carboxylic acid, are provided for reference.

| Property | Value | Reference Compound Data (9H-xanthene-9-carboxylic acid) |

| Molecular Formula | C₁₆H₁₄O₃ | C₁₄H₁₀O₃ |

| Molecular Weight | 254.28 g/mol | 226.23 g/mol |

| Melting Point | 67 °C | 221-225 °C |

| Boiling Point | No data available | 391.3 ± 41.0 °C (Predicted) |

| Appearance | Solid | White to Off-White Solid |

| Solubility | No data available | Insoluble in water |

Spectroscopic Data

Expected ¹H NMR Spectral Data: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the protons of the xanthene core. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm. The methine proton at the 9-position would likely be a singlet.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the tricyclic xanthene structure.

Expected Mass Spectrum: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester functional group.

Synthesis of this compound

A standard method for the synthesis of this compound is through the Fischer esterification of 9H-xanthene-9-carboxylic acid with ethanol in the presence of an acid catalyst.

Materials:

-

9H-xanthene-9-carboxylic acid

-

Absolute Ethanol (large excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in a large excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of xanthene derivatives has shown significant pharmacological potential. Two prominent mechanisms of action have been identified for structurally related compounds: activation of AMP-activated protein kinase (AMPK) and positive allosteric modulation of the metabotropic glutamate receptor 1 (mGlu1).

Certain derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMPK, a key enzyme in cellular energy homeostasis.[1][2][3] Activation of AMPK can lead to increased glucose uptake and improved glucose tolerance, making these compounds potential candidates for the treatment of type 2 diabetes.[1][2][3] The activation is often dependent on the upstream kinase LKB1.[1][2]

Derivatives of 9H-xanthene-9-carboxylic acid have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1).[4] These compounds do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, glutamate. This modulation can be beneficial in treating neurological and psychiatric disorders where mGlu1 receptor signaling is dysregulated.

Safety and Handling

Based on available safety data sheets, this compound is not classified as hazardous. However, standard laboratory safety precautions should be followed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses, to avoid skin and eye contact.

Conclusion

This compound is a derivative of the versatile xanthene scaffold. While specific data for this ethyl ester is somewhat limited, the known biological activities of related compounds, particularly in the areas of metabolic disorders and neurological conditions, suggest that it may be a valuable tool for researchers in drug discovery and development. The synthetic route is straightforward, allowing for its accessibility for further investigation. Future studies are warranted to fully elucidate the specific spectroscopic properties and biological profile of this compound.

References

- 1. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate: Synthesis, Properties, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9H-xanthene-9-carboxylate is a derivative of the versatile heterocyclic compound, xanthene. The xanthene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed representative synthesis protocol for this compound. Furthermore, it explores the potential of this compound as a modulator of key signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is critical in metabolic diseases, and the metabotropic glutamate receptor 1 (mGluR1) pathway, a target in neurological disorders. This document is intended to be a valuable resource for researchers and professionals in drug discovery and development, providing the foundational information needed to explore the therapeutic potential of this and related xanthene derivatives.

Chemical Structure and Properties

This compound possesses a tricyclic core structure characteristic of xanthenes, with an ethyl carboxylate group at the 9-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.28 g/mol |

| CAS Number | 7401-03-8 |

| Appearance | White to off-white solid |

| Melting Point | 67 °C |

| SMILES | CCOC(=O)C1c2ccccc2Oc3ccccc13 |

| InChI | InChI=1S/C16H14O3/c1-2-19-16(18)15-11-7-3-5-9-13(11)20-14-10-6-4-8-12(14)15/h3-10,15H,2H2,1H3 |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from xanthone. The first step involves the reduction of xanthone to xanthene, followed by carboxylation and subsequent esterification. A common and effective method for the final esterification step is the Fischer esterification.

Experimental Protocol: Fischer Esterification of Xanthene-9-carboxylic Acid

This protocol describes a representative procedure for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

-

Xanthene-9-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve xanthene-9-carboxylic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 20-50 equivalents, serving as both reactant and solvent).

-

Acid Catalysis: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Synthesis Workflow Diagram

An In-depth Technical Guide on Ethyl 9H-xanthene-9-carboxylate

This technical guide provides a comprehensive overview of ethyl 9H-xanthene-9-carboxylate, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, experimental protocols for its synthesis and characterization, and its relevance in biological signaling pathways.

Core Molecular Data

This compound is a derivative of xanthene, a heterocyclic compound that forms the core of various dyes and biologically active molecules. The ethyl ester at the 9-position is a key functional group influencing its chemical reactivity and potential biological interactions.

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.29 g/mol |

| CAS Number | 7401-03-8 |

| Melting Point | 67 °C |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

A standard method for the synthesis of this compound is the Fischer esterification of 9H-xanthene-9-carboxylic acid with ethanol in the presence of an acid catalyst.

Materials:

-

9H-xanthene-9-carboxylic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 9H-xanthene-9-carboxylic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Reduce the volume of ethanol using a rotary evaporator.

-

Extract the aqueous residue with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Mass spectrometry is a definitive technique for confirming the molecular weight of a synthesized compound.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into the ESI-MS source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.

-

The expected m/z value for the [M+H]⁺ ion would be approximately 255.29.

-

High-resolution mass spectrometry can be employed to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of the molecule.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Deuterated chloroform (CDCl₃) as the solvent

Procedure:

-

Dissolve a small amount of the purified compound in CDCl₃.

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals: Resonances corresponding to the aromatic protons of the xanthene core, the methine proton at the 9-position, and the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃).

-

Expected ¹³C NMR signals: Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methine carbon at the 9-position, and the carbons of the ethyl group.

Logical and Experimental Workflows

Visualizing the workflow from synthesis to characterization and the relevant biological pathways is essential for understanding the compound's context.

Synthesis and Characterization Workflow.

Biological Context and Signaling Pathways

Xanthene derivatives have been identified as modulators of various biological pathways. Notably, some derivatives activate the AMP-activated protein kinase (AMPK) pathway in a liver kinase B1 (LKB1) dependent manner.[1][2] This pathway is a central regulator of cellular energy homeostasis and is a target for drugs treating metabolic diseases like type 2 diabetes.

While the specific activity of this compound in this pathway requires further investigation, the general mechanism for related xanthene compounds is illustrated below.

LKB1-Dependent AMPK Activation by Xanthenes.

The activation of LKB1 by xanthene derivatives leads to the phosphorylation and subsequent activation of AMPK.[3] Activated AMPK then phosphorylates downstream targets, such as acetyl-CoA carboxylase (ACC), and promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[1] This mechanism highlights the therapeutic potential of xanthene derivatives in metabolic disorders.

References

- 1. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 2. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xanthene Derivatives Increase Glucose Utilization through Activation of LKB1-Dependent AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Ethyl 9H-Xanthene-9-Carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 9H-xanthene-9-carboxylate, a valuable scaffold in medicinal chemistry and materials science. This document details the core synthetic strategies, providing experimentally derived data and detailed protocols for the synthesis of the target molecule and its key precursor, 9H-xanthene-9-carboxylic acid.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through a two-stage process:

-

Synthesis of the intermediate 9H-xanthene-9-carboxylic acid.

-

Esterification of 9H-xanthene-9-carboxylic acid to yield the final ethyl ester.

Two principal and well-documented pathways for the synthesis of the carboxylic acid intermediate are presented, followed by a standard yet effective esterification method.

Synthesis of 9H-Xanthene-9-Carboxylic Acid

Two robust methods for the preparation of 9H-xanthene-9-carboxylic acid are outlined below.

Pathway 1: From Xanthone via Reduction and Carboxylation

This pathway involves a two-step sequence starting from the readily available xanthone. The first step is a Huang-Minlon reduction of the ketone functionality, followed by a carboxylation reaction at the 9-position of the resulting xanthene.

Logical Workflow for Pathway 1

Caption: Synthesis of 9H-xanthene-9-carboxylic acid from xanthone.

Experimental Protocol:

Step 1: Huang-Minlon Reduction of Xanthone to 9H-Xanthene [1]

-

To a reaction flask, add xanthone, hydrazine hydrate, and potassium hydroxide in a suitable high-boiling solvent such as diethylene glycol.

-

Heat the mixture to reflux to effect the reduction of the carbonyl group.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 9H-xanthene.

-

Purify the crude product by recrystallization.

Step 2: Carboxylation of 9H-Xanthene [1]

-

Dissolve the purified 9H-xanthene in an anhydrous ethereal solvent (e.g., tetrahydrofuran) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a strong base, such as n-butyllithium, dropwise to form the xanthene anion.

-

Bubble carbon dioxide gas through the solution or add crushed dry ice.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and perform an acidic workup (e.g., with dilute HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent, wash, dry, and concentrate to obtain 9H-xanthene-9-carboxylic acid.

Pathway 2: Hydrolysis of 9-Cyanoxanthene

An alternative route to 9H-xanthene-9-carboxylic acid is through the hydrolysis of 9-cyanoxanthene. This method is straightforward if the cyano-substituted precursor is available.

Logical Workflow for Pathway 2

Caption: Synthesis of 9H-xanthene-9-carboxylic acid from 9-cyanoxanthene.

Experimental Protocol:

-

Suspend 9-cyanoxanthene in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile group.

-

Monitor the reaction for completion (e.g., by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., dilute HCl) to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry under vacuum to yield 9H-xanthene-9-carboxylic acid.

Quantitative Data for 9H-Xanthene-9-Carboxylic Acid Synthesis

| Pathway | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| 1 | Xanthone | Hydrazine hydrate, KOH, n-BuLi, CO2 | 9H-Xanthene-9-carboxylic Acid | >80 (for xanthene step) | >99 (GC) | [1] |

| 2 | 9-Cyanoxanthene | NaOH, H2O | 9H-Xanthene-9-carboxylic Acid | 95.3 | Not Specified | A commercial synthesis |

Synthesis of this compound

The final step in the synthesis is the esterification of 9H-xanthene-9-carboxylic acid with ethanol. The most common and direct method for this transformation is the Fischer esterification.

Pathway 3: Fischer Esterification

This acid-catalyzed esterification is an equilibrium-driven process. Using an excess of the alcohol (ethanol) as the solvent shifts the equilibrium towards the product.

Logical Workflow for Pathway 3

Caption: Synthesis of this compound via Fischer esterification.

Experimental Protocol (Adapted from General Fischer Esterification Procedures):

-

In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Alternative Esterification Method

An alternative approach to the ethyl ester involves the reaction of the sodium salt of 9H-xanthene-9-carboxylic acid with an ethylating agent.

Pathway 4: Alkylation of Carboxylate Salt

This method avoids the use of strong acids and can be advantageous for sensitive substrates.

Logical Workflow for Pathway 4

Caption: Alternative synthesis via alkylation of the carboxylate salt.

Experimental Protocol (Conceptual, based on similar reactions):

-

Suspend 9H-xanthene-9-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or THF).

-

Add a base such as sodium hydride or sodium ethoxide to form the sodium salt of the carboxylic acid.

-

To the resulting carboxylate salt, add an ethylating agent like ethyl bromide or ethyl iodide.

-

Heat the reaction mixture to drive the alkylation to completion.

-

After the reaction is complete, quench with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the crude product as described for the Fischer esterification.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable pathways. The choice of a particular route may depend on the availability of starting materials, desired scale, and laboratory capabilities. The methods outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development and chemical synthesis to produce this important molecular scaffold.

References

Unveiling Ethyl 9H-xanthene-9-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9H-xanthene-9-carboxylate, a derivative of the versatile xanthene core, stands as a significant scaffold in medicinal chemistry. While the broader class of xanthene derivatives has been extensively explored for a range of biological activities, including as metabolic regulators and neurological modulators, specific data on the ethyl ester has been more elusive. This technical guide consolidates the available information on the synthesis, properties, and potential therapeutic relevance of this compound, providing a foundational resource for its application in research and drug development.

Introduction

The xanthene tricycle is a privileged structure in medicinal chemistry, forming the backbone of compounds with diverse pharmacological activities.[1][2] Modifications at the 9-position of the xanthene ring have yielded potent biological agents, including activators of 5' AMP-activated protein kinase (AMPK) and positive allosteric modulators of the metabotropic glutamate receptor 1 (mGluR1).[3] While much of the research has focused on complex amide and substituted derivatives of 9H-xanthene-9-carboxylic acid, the ethyl ester serves as a key intermediate and a subject of interest in its own right. This document aims to provide a comprehensive overview of the synthesis and characterization of this compound.

Synthesis of this compound

The primary route to this compound involves the esterification of 9H-xanthene-9-carboxylic acid. While specific literature detailing the synthesis of the ethyl ester is sparse, the general principles of Fischer-Speier esterification provide a reliable and established method.

Synthesis of the Precursor: 9H-xanthene-9-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A common method involves the carboxylation of xanthene.

Experimental Protocol: Synthesis of 9H-xanthene-9-carboxylic acid

-

Materials: Xanthone, Hydrazine hydrate, Potassium hydroxide, Anhydrous tetrahydrofuran (THF), n-Butyllithium, Dry carbon dioxide.

-

Procedure:

-

Reduction of Xanthone: Xanthone is first reduced to xanthene. While various reduction methods exist, a modified Huang-Minlon reduction can be employed.

-

Carboxylation:

-

Dissolve xanthene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. Maintain the temperature below -70 °C.

-

After the addition is complete, allow the reaction to stir for a designated period at low temperature to ensure complete deprotonation at the 9-position.

-

Bubble dry carbon dioxide gas through the solution. The reaction is typically exothermic, and the temperature should be carefully monitored.

-

Continue the flow of carbon dioxide until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction by the slow addition of water or a dilute aqueous acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 9H-xanthene-9-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Esterification to this compound

The conversion of the carboxylic acid to its ethyl ester can be achieved through Fischer esterification.

Experimental Protocol: Fischer Esterification of 9H-xanthene-9-carboxylic acid

-

Materials: 9H-xanthene-9-carboxylic acid, Anhydrous ethanol, Concentrated sulfuric acid (or another strong acid catalyst like p-toluenesulfonic acid).

-

Procedure:

-

Suspend or dissolve 9H-xanthene-9-carboxylic acid in a large excess of anhydrous ethanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude ester can be purified by column chromatography on silica gel or by recrystallization.

-

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Xanthene-9-Carboxylic Acid and its Methyl Ester

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 9H-xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | 226.23 | 221-225[5] |

| Mthis compound | C₁₅H₁₂O₃ | 240.25 | 87.55[4] |

| This compound | C₁₆H₁₄O₃ | 254.28 | Not Reported |

Table 2: Spectroscopic Data for Mthis compound[4]

| Spectroscopic Technique | Key Data |

| Crystal Data | Monoclinic, C2/c |

| a = 25.6601(16) Å | |

| b = 5.7624(3) Å | |

| c = 15.7578(9) Å | |

| β = 92.933(4)° | |

| V = 2327.0(2) ų | |

| Z = 8 |

Note: The crystallographic data indicates a folded xanthone unit with a dihedral angle of 24.81 (9)° between the benzene rings. The ester substituent adopts a trans staggered conformation.[4]

Biological Relevance and Potential Applications

The biological activities of various derivatives of 9H-xanthene-9-carboxylic acid suggest that this compound could be a valuable intermediate in the synthesis of pharmacologically active compounds.

Potential as an Intermediate for mGluR1 Modulators

Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent, orally available positive allosteric modulators of the mGlu1 receptor.[3] These modulators are of interest for their potential therapeutic applications in neurological and psychiatric disorders. This compound can serve as a starting material for the synthesis of various amide and other derivatives for structure-activity relationship (SAR) studies in this area.

Potential as an Intermediate for AMPK Activators

Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been shown to activate LKB1-dependent AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[6] AMPK activators are being investigated as potential therapeutics for metabolic diseases such as type 2 diabetes. The ethyl ester provides a convenient handle for the synthesis of a library of amide derivatives to explore their potential as AMPK activators.

Experimental and Logical Workflow Diagrams

To facilitate the understanding of the synthesis and potential derivatization of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound and its derivatization.

Caption: Logical progression for drug discovery starting from this compound.

Conclusion

This compound is a key chemical entity within the broader family of biologically active xanthene derivatives. While direct studies on its discovery and specific biological functions are limited in publicly accessible literature, its role as a synthetic intermediate is of considerable importance. This guide provides a framework for its synthesis based on established chemical principles and highlights its potential for the development of novel therapeutics targeting metabolic and neurological disorders. Further research into the direct synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

- 1. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ethyl 9H-Xanthene-9-Carboxylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 9H-xanthene-9-carboxylate is a derivative of the versatile heterocyclic compound, xanthene. The xanthene core and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including neuroprotective, antitumor, antimicrobial, and antidiabetic properties.[1][2] This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential biological relevance of this compound, based on available scientific literature. While specific experimental data for the ethyl ester is limited, this guide consolidates information on its parent compound, xanthene-9-carboxylic acid, and closely related derivatives to provide a valuable resource for researchers.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 7401-03-8 | [3] |

| Molecular Formula | C₁₆H₁₄O₃ | [3] |

| Molecular Weight | 254.28 g/mol | [3] |

| Melting Point | 67 °C |

Synthesis of this compound

A detailed, specific experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and widely accepted synthetic route involves a two-step process:

-

Synthesis of the precursor, 9H-xanthene-9-carboxylic acid, from xanthone.

-

Esterification of 9H-xanthene-9-carboxylic acid with ethanol.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 9H-Xanthene-9-carboxylic Acid from Xanthone

This procedure is based on a patented method and involves a Huang-Minlon reduction followed by carboxylation.[4]

a) Huang-Minlon Reduction of Xanthone to 9H-Xanthene:

-

Materials: Xanthone, hydrazine hydrate, potassium hydroxide, diethylene glycol.

-

Procedure:

-

A mixture of xanthone, hydrazine hydrate, and potassium hydroxide in diethylene glycol is heated to reflux.

-

The reaction mixture is stirred at reflux for a specified period to ensure complete reduction of the ketone to a methylene group.

-

After cooling, the reaction mixture is poured into water and the precipitated product, 9H-xanthene, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

b) Carboxylation of 9H-Xanthene:

-

Materials: 9H-xanthene, n-butyllithium (n-BuLi), dry carbon dioxide (CO₂), anhydrous tetrahydrofuran (THF), hydrochloric acid.

-

Procedure:

-

9H-xanthene is dissolved in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (typically -78 °C).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, leading to the formation of the xanthenide anion.

-

Dry carbon dioxide gas is then bubbled through the solution. The CO₂ reacts with the anion to form the carboxylate salt.

-

The reaction is quenched by the addition of water.

-

The aqueous layer is separated and acidified with hydrochloric acid to precipitate the product, 9H-xanthene-9-carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 2: Fischer Esterification of 9H-Xanthene-9-carboxylic Acid

This is a general and widely used method for the synthesis of esters from carboxylic acids and alcohols.[5][6][7][8]

-

Materials: 9H-xanthene-9-carboxylic acid, absolute ethanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Procedure:

-

9H-xanthene-9-carboxylic acid is dissolved or suspended in a large excess of absolute ethanol.

-

A catalytic amount of a strong acid is added to the mixture.

-

The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess ethanol is removed by distillation under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

-

Spectroscopic Data (Reference Compounds)

Specific spectroscopic data for this compound is not available in the reviewed literature. However, the data for the parent acid and the methyl ester can serve as a useful reference for characterization.

Table 1: ¹H and ¹³C NMR Data for 9H-Xanthene-9-carboxylic Acid

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available |

Table 2: Spectroscopic Data for Mthis compound

| Data Type | Key Features | Reference |

| ¹H NMR | A spectrum is available on PubChem, showing characteristic aromatic and methyl ester proton signals. | [9] |

| Crystal Data | The crystal structure has been determined, revealing a folded xanthone unit with a dihedral angle of 24.81 (9)° between the benzene rings. | [10] |

Table 3: IR and Mass Spectrometry Data for 9H-Xanthene-9-carboxylic Acid

| Data Type | Key Features | Reference |

| IR Spectrum | An ATR-IR spectrum is available on PubChem, showing characteristic O-H and C=O stretches. | [5] |

| Mass Spectrum | The mass spectrum (electron ionization) is available in the NIST WebBook. |

Biological Activities of Xanthene Derivatives

While the biological activity of this compound has not been specifically reported, the broader class of xanthene derivatives exhibits a wide array of pharmacological effects.[1][2] These activities provide a strong rationale for the investigation of novel xanthene compounds in drug discovery.

-

Anticancer and Anti-inflammatory Activity: Certain xanthene and thioxanthene derivatives have been evaluated for their potential as anticancer and anti-inflammatory agents.[11][12]

-

AMPK Activation and Glucose Uptake: Some amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as activators of 5' AMP-activated protein kinase (AMPK).[1] Activation of AMPK is a key therapeutic target for metabolic diseases like type 2 diabetes. These compounds were shown to increase glucose uptake in myotubes.

LKB1-Dependent AMPK Activation Pathway

The mechanism of AMPK activation by some xanthene derivatives has been shown to be dependent on the upstream kinase, LKB1.

Caption: LKB1-dependent AMPK activation by certain xanthene derivatives.

Conclusion

This compound is a molecule of interest within the broader family of biologically active xanthene derivatives. While specific experimental data on its synthesis, characterization, and biological activity is currently limited in the public literature, this guide provides a comprehensive framework for its investigation. The detailed synthetic protocol for its precursor, 9H-xanthene-9-carboxylic acid, combined with standard esterification methods, offers a clear path for its preparation. The known biological activities of related xanthene derivatives, particularly in the context of metabolic diseases and oncology, suggest that this compound and its analogues are promising candidates for further research and development in the pharmaceutical sciences. This guide serves as a foundational resource to stimulate and support such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Xanthene-9-carboxylic Acid 2-(Diethylamino)ethyl Ester [lgcstandards.com]

- 10. XANTHENE-9-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 9H-xanthene-9-carboxylate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 9H-xanthene-9-carboxylate and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound: this compound

This compound is an organic compound featuring a xanthene core structure with an ethyl carboxylate group at the 9-position. The xanthene scaffold, a dibenzo-γ-pyrone system, is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds. The ester functional group at the 9-position serves as a key site for derivatization to modulate the physicochemical and pharmacological properties of the molecule.

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis and Derivatization

The synthesis of this compound can be achieved through the esterification of 9H-xanthene-9-carboxylic acid. The parent carboxylic acid can be synthesized from xanthone through reduction followed by carboxylation.

Synthesis of 9H-xanthene-9-carboxylic Acid

A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the reduction of xanthone to xanthene, followed by metallation and reaction with carbon dioxide.

Esterification to this compound

The conversion of 9H-xanthene-9-carboxylic acid to its ethyl ester can be accomplished via Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid.

A general procedure for the synthesis of xanthene derivatives involves a one-pot condensation of a cyclic diketone, an aldehyde, and a naphthol, often under solvent-free conditions or with the assistance of ultrasound.[1]

Biological Activities and Therapeutic Potential

Derivatives of the 9H-xanthene-9-carboxylate core have demonstrated a wide array of biological activities, highlighting their potential as therapeutic agents in various disease areas.

Antidiabetic Activity

Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of AMP-activated protein kinase (AMPK). Activation of AMPK is a key mechanism for improving glucose homeostasis, making these compounds promising candidates for the treatment of type 2 diabetes.

Anticancer Activity

Numerous xanthene derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.

Anti-inflammatory and Antioxidant Activities

The xanthene scaffold is also associated with anti-inflammatory and antioxidant effects. These properties are often attributed to the ability of the molecule to scavenge free radicals and modulate inflammatory pathways.

Other Activities

Derivatives have also shown potential as antiviral, antibacterial, and neuroprotective agents. The versatility of the xanthene core allows for the development of compounds with a broad spectrum of biological activities.

Quantitative Data on Biological Activities

The following tables summarize the quantitative biological data for selected 9H-xanthene-9-carboxylate derivatives.

Table 1: Antidiabetic Activity of 9H-Xanthene-9-Carboxamide Derivatives

| Compound | Target | Assay | EC50 (µM) | Cell Line | Reference |

| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitro-phenyl)-thioureido]-ethyl}-amide (Xn) | AMPK Activation | Phospho-AMPK Levels | ~1.5 | L6 Myotubes | |

| 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyano-phenyl)-thioureido]-ethyl}-amide (Xc) | AMPK Activation | Phospho-AMPK Levels | ~1.5 | L6 Myotubes |

Table 2: Anticancer Activity of Xanthene Derivatives

| Compound | Cancer Type | Assay | IC50 (nM) | Cell Line | Reference |

| 9-Phenyl-9H-thioxanthen-9-ol | Colon Cancer | Cytotoxicity | 9.6 ± 1.1 | Caco-2 | |

| 9-Benzyl-9H-xanthen-9-ol | Hepatocellular Carcinoma | Cytotoxicity | 161.3 ± 41 | Hep G2 |

Signaling Pathways

LKB1-Dependent AMPK Activation Pathway

Certain 9H-xanthene-9-carboxamide derivatives have been shown to activate AMP-activated protein kinase (AMPK) in an LKB1-dependent manner. This activation leads to increased glucose uptake, a critical process in maintaining glucose homeostasis.

Caption: LKB1-dependent AMPK activation by xanthene derivatives.

Experimental Protocols

General Synthesis Workflow

The development of novel xanthene derivatives typically follows a structured workflow from synthesis to biological evaluation.

Caption: General workflow for synthesis and evaluation.

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound from 9H-xanthene-9-carboxylic acid.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 9H-xanthene-9-carboxylic acid (1 equivalent) in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (xanthene derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[3] The absorbance is directly proportional to the number of viable cells.

Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), into cells.[6][7][8][9][10]

-

Cell Culture and Treatment: Culture cells (e.g., L6 myotubes) in a suitable format (e.g., 96-well plate) and treat with the test compounds for the desired time.[6]

-

Glucose Starvation: Remove the treatment medium and incubate the cells in glucose-free medium for a short period to normalize the glucose uptake rate.[6]

-

2-NBDG Incubation: Add 2-NBDG-containing medium to the cells and incubate for 20-30 minutes.[6]

-

Washing: Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).[7]

-

Fluorescence Measurement: Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.[6] The fluorescence intensity correlates with the amount of glucose uptake.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant therapeutic potential across various diseases, including diabetes and cancer. The ease of derivatization at the 9-position allows for the fine-tuning of their biological activities. The information presented in this guide, from synthetic protocols to mechanistic insights and quantitative biological data, provides a solid foundation for further research and development in this promising area of medicinal chemistry. Future studies focusing on lead optimization and in vivo efficacy are warranted to translate the potential of these compounds into novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. Glucose (2-NBDG) uptake assay [bio-protocol.org]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

- 10. abcam.com [abcam.com]

A Technical Guide to the Physical and Chemical Properties of Xanthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthene derivatives are a prominent class of heterocyclic compounds characterized by a dibenzo-γ-pyran core structure. This scaffold is the foundation for a wide array of synthetic dyes and naturally occurring compounds that exhibit significant biological and photophysical properties. Their applications are extensive and continually expanding, ranging from fluorescent probes in cellular imaging and diagnostics to active agents in photodynamic therapy and drug delivery systems.[1][2] The unique photophysical characteristics of xanthene dyes, such as high molar extinction coefficients, excellent fluorescence quantum yields, and good photostability, make them indispensable tools in various scientific disciplines.[1] This guide provides an in-depth overview of the core physical and chemical properties of key xanthene derivatives, detailed experimental protocols for their synthesis and characterization, and visual representations of important chemical processes to aid researchers in their effective application.

Physical and Chemical Properties of Xanthene Derivatives

The physical and chemical properties of xanthene derivatives can be significantly influenced by the nature and position of substituents on the xanthene core. These modifications can alter key parameters such as solubility, absorption and emission wavelengths, and fluorescence quantum yield. The parent compound, xanthene, is a yellow solid with a defined melting and boiling point.[3][4] Its derivatives, particularly the dyes, exhibit a wide range of properties as detailed in the tables below.

General Physical Properties

This table summarizes the fundamental physical properties of the parent xanthene molecule and one of its simple derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Xanthene | C₁₃H₁₀O | 182.22 | Yellow solid | 101-102 | 310-312 | Soluble in common organic solvents |

| 3′,6′-dipropoxy-3H-spiro[isobenzofuran-1,9′-xanthen]-3-one | C₂₉H₂₈O₅ | 456.53 | Yellowish solid | 75-78 | - | - |

Photophysical Properties of Common Xanthene Dyes

The photophysical properties of xanthene dyes are central to their application as fluorophores. The following table outlines these key characteristics for several widely used derivatives. The absorption (λmax(abs)) and emission (λmax(em)) maxima, molar extinction coefficient (ε), and fluorescence quantum yield (Φf) are presented.

| Dye | λmax(abs) (nm) | ε (M⁻¹cm⁻¹) | λmax(em) (nm) | Φf | Solvent/Conditions |

| Fluorescein (1) | 490 | 7.69 x 10⁴ | - | 0.93 | aq. buffer (pH ≥ 7.4) |

| Eosin Y (2) | 517 | 9.9 x 10⁴ | - | 0.20 | aq. buffer (pH ≥ 7.4) |

| Rose Bengal (3) | 549 | 9.8 x 10⁴ | - | 0.02 | aq. buffer (pH ≥ 7.4) |

| Rhodamine B | - | - | - | - | - |

| Rhodamine 6G | - | - | - | - | - |

| Tokyo Green | 491 | - | 510 | - | - |

| Tetramethyl rhodamine | 549 | - | 565 | - | - |

| Si-rhodamines | ~650 | - | - | - | - |

Key Experimental Protocols

Synthesis of Xanthene Derivatives

The synthesis of xanthene derivatives can be achieved through various methods, often involving the condensation of a phthalic anhydride derivative with a resorcinol or aminophenol derivative.[3] Microwave-assisted synthesis has emerged as an efficient method, offering reduced reaction times and improved yields.[5]

General Procedure for Microwave-Assisted Synthesis of Tetrahydrobenzo[a]xanthen-11-ones:

-

A mixture of an appropriate aldehyde (1 mmol), 2-naphthol (1 mmol), and dimedone (1.1 mmol) is prepared.

-

An acidic ionic liquid catalyst, such as [(Et₃N)₂SO][HSO₄]₂ (0.15 mmol), is added to the mixture.

-

The reaction mixture is stirred at 120°C under microwave irradiation for the appropriate time as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

The crude product is heated in ethanol (5 mL), and the catalyst is removed by filtration.

-

The pure product is obtained by cooling the filtrate, leading to crystallization.[9]

Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes:

-

A mixture of an appropriate aldehyde (1 mmol), 2-naphthol (2 mmol), and an acidic ionic liquid catalyst (0.15 mmol) is stirred at 120°C.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the mixture is cooled, and the crude product is worked up as described in the previous method.[9]

Characterization of Xanthene Derivatives

The synthesized compounds are typically characterized using a suite of spectroscopic and analytical techniques.

-

Melting Point: Determined using a melting point apparatus or a polarized optical microscope with a heating stage.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker DRX-500 AVANCE at 500 and 75 MHz, respectively) to elucidate the chemical structure.[9]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.[9]

-

UV-Visible Absorption and Fluorescence Spectroscopy: Absorption and emission spectra are recorded to determine the photophysical properties of the dyes.

Core Concepts and Mechanisms Visualized

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and properties of xanthene derivatives.

Caption: A simplified workflow for the synthesis of xanthene dyes.

Caption: Equilibrium between the closed (non-fluorescent) and open (fluorescent) forms of xanthene dyes.

Caption: A typical experimental workflow for determining the photophysical properties of xanthene derivatives.

References

- 1. materials.alfachemic.com [materials.alfachemic.com]

- 2. Xanthene - Wikipedia [en.wikipedia.org]

- 3. Xanthene CAS#: 92-83-1 [m.chemicalbook.com]

- 4. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. meddocsonline.org [meddocsonline.org]

- 9. Photophysical Properties of a Novel Xanthene Dye [pccc.icrc.ac.ir]

Theoretical and Computational Insights into Ethyl 9H-xanthene-9-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 9H-xanthene-9-carboxylate is a molecule of significant interest within the broader class of xanthene derivatives, which are recognized for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The therapeutic potential of these compounds often correlates with their three-dimensional structure and electronic properties. Theoretical and computational studies are therefore indispensable for elucidating the structure-activity relationships that govern their biological function. This technical guide provides a comprehensive overview of the theoretical studies of this compound, drawing upon data from closely related analogs to predict its structural and electronic characteristics. Detailed experimental protocols for its synthesis and characterization are also presented, alongside a computational workflow for its theoretical investigation.

Molecular Structure and Geometry

The xanthene core is characteristically non-planar, exhibiting a folded structure. In the case of mthis compound, the dihedral angle between the two benzene rings is reported to be 24.81(9)°.[4] For 9H-xanthene-9-carboxylic acid, two crystallographically inequivalent molecules in the unit cell display dihedral angles of 14.2(1)° and 11.3(2)°.[5] It is anticipated that this compound would adopt a similar folded conformation.

The ester substituent at the 9-position introduces key structural features. In mthis compound, the ester group adopts a trans staggered conformation, with a C7—C14—O3—C15 torsion angle of 178.4(1)°.[4] A similar conformation is expected for the ethyl ester.

Table 1: Selected Geometric Parameters for Mthis compound

| Parameter | Bond Length (Å) / Angle (°) |

| O3—C14 | 1.326(2) |

| O3—C15 | 1.448(2) |

| Dihedral Angle (Benzene Rings) | 24.81(9) |

| Torsion Angle (C7—C14—O3—C15) | 178.4(1) |

Data sourced from the crystallographic study of mthis compound.[4]

Computational and Theoretical Studies

Theoretical investigations of xanthene derivatives typically employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to probe their electronic structure and spectroscopic properties.[2][6] These methods offer a balance of computational cost and accuracy, making them well-suited for molecules of this size.

Computational Methodology

A standard computational approach for theoretical studies on this compound would involve the following steps:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common choice of functional and basis set for this purpose is B3LYP/6-311++G(d,p).[2]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: Key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability.

-

Spectroscopic Properties: TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions.

Predicted Electronic Properties

Based on DFT studies of similar xanthene derivatives, the HOMO and LUMO orbitals are expected to be localized on the xanthene core. For one studied xanthene derivative, the HOMO and LUMO energies were calculated to be -5.92 eV and -1.44 eV in the vacuum phase, respectively, resulting in an energy gap of 4.48 eV.[2]

Table 2: Representative Calculated Electronic Properties for a Xanthene Derivative

| Parameter | Energy (eV) |

| HOMO | -5.92 |

| LUMO | -1.44 |

| Energy Gap (ΔE) | 4.48 |

Data from a theoretical study on a substituted xanthene derivative.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the synthesis of 9H-xanthene-9-carboxylic acid followed by its esterification.

Step 1: Synthesis of 9H-xanthene-9-carboxylic acid

A common method for the synthesis of 9H-xanthene-9-carboxylic acid involves the reaction of xanthene with a strong base, followed by carboxylation with carbon dioxide.[7]

-

Materials: Xanthene, n-Butyllithium in hexane, Tetrahydrofuran (THF), Dry carbon dioxide, Hydrochloric acid.

-

Procedure:

-

Dissolve xanthene in anhydrous THF in a three-necked flask and cool the solution to -78 °C.

-

Slowly add n-butyllithium solution dropwise to the cooled solution.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Acidify the reaction mixture with hydrochloric acid.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization.

-

Step 2: Esterification to this compound

The carboxylic acid can be esterified to the corresponding ethyl ester using standard methods, such as Fischer esterification.

-

Materials: 9H-xanthene-9-carboxylic acid, Ethanol, Sulfuric acid (catalytic amount).

-

Procedure:

-

Suspend 9H-xanthene-9-carboxylic acid in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to yield the crude ethyl ester.

-

Purify the product by column chromatography or recrystallization.

-

Characterization Techniques

The synthesized this compound should be characterized using a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups, particularly the ester carbonyl stretch.

-

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

-